GS-563253
Description
GS-563253 (also referred to as HCV infectivity inhibitor 1, HCV II-1) is a novel small-molecule antiviral compound developed to target hepatitis C virus (HCV). It belongs to the substituted tetrahydroquinoline class and exhibits potent activity against HCV genotypes 1 and 2, with low-nanomolar 50% effective concentrations (EC50) . Unlike direct-acting antivirals (DAAs) that inhibit viral replication, this compound acts as an infectivity inhibitor, targeting a late post-binding step in the HCV lifecycle. Its mechanism involves suppressing viral endosomal fusion by either locking the viral envelope in a pre-fusion state or inducing an incapable conformation for fusion, thereby preventing virion-cell membrane fusion . This unique mechanism positions this compound as a promising candidate for combination therapies, particularly when paired with replication inhibitors to prolong reductions in extracellular HCV .
Properties
Molecular Formula |
C28H23F3N2O3 |
|---|---|
Molecular Weight |
492.5 |
IUPAC Name |
(4R,7S)-2,2,2-trifluoroethyl 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-[4,5'-biquinoline]-3-carboxylate |
InChI |
InChI=1S/C28H23F3N2O3/c1-16-24(27(35)36-15-28(29,30)31)25(20-9-5-11-21-19(20)10-6-12-32-21)26-22(33-16)13-18(14-23(26)34)17-7-3-2-4-8-17/h2-12,18,25,33H,13-15H2,1H3/t18-,25-/m0/s1 |
InChI Key |
GIBHXFOSNNAJJM-BVZFJXPGSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C(C[C@@H](C3=CC=CC=C3)C2)=O)[C@H]1C4=C5C=CC=NC5=CC=C4)OCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS563253; GS 563253; GS-563253 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare GS-563253 with other HCV fusion inhibitors and entry-targeting compounds:
Table 1: Comparison of this compound with Similar HCV Inhibitors
Key Comparative Insights
Mechanistic Differentiation :
- This compound uniquely targets the viral envelope conformation to block fusion, whereas ferroquine and aUY11 primarily disrupt lipid membranes or envelope lipids .
- Unlike peptide-based inhibitors (e.g., E2-derived peptide), which block receptor binding, this compound acts post-binding, making it effective even after viral attachment .
Potency: this compound demonstrates low-nanomolar EC50 values against HCV genotypes 1 and 2, significantly outperforming curcumin (micromolar range) and E2-derived peptides .
Structural Advantages: As a small-molecule tetrahydroquinoline derivative, this compound offers better bioavailability and stability compared to peptide-based inhibitors (e.g., CD81-derived peptides) or amphipathic molecules like aUY11 .
Combination Potential: this compound’s fusion inhibition complements DAAs (e.g., NS5A inhibitors) and entry inhibitors (e.g., anti-CD81 monoclonal antibodies), enabling synergistic suppression of HCV in persistently infected cells .
Challenges and Limitations
- Narrow Spectrum: this compound is selective for HCV genotypes 1 and 2, unlike broad-spectrum agents like curcumin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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